Product packaging for Benzyl but-3-EN-1-ylcarbamate(Cat. No.:CAS No. 132547-64-9)

Benzyl but-3-EN-1-ylcarbamate

Cat. No.: B1283318
CAS No.: 132547-64-9
M. Wt: 205.25 g/mol
InChI Key: XPGHTZGJSXLLAF-UHFFFAOYSA-N
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Description

Benzyl but-3-en-1-ylcarbamate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This molecule features a carbamate functional group, where the amine nitrogen is part of a but-3-en-1-yl chain, making it a valuable building block in organic and medicinal chemistry research. Its primary research application lies in its role as a key synthetic intermediate in the preparation of more complex, biologically active molecules. The terminal alkene group in the but-3-en-1-yl chain is a versatile chemical handle that allows for further functionalization through various reactions, such as oxidation or hydrofunctionalization. Furthermore, the benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines in multi-step synthetic sequences, particularly in the development of pharmaceutical compounds. For instance, related benzyl carbamate derivatives are frequently utilized in patented synthetic methods for producing piperidine scaffolds, which are common structural motifs in many active pharmaceutical ingredients . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B1283318 Benzyl but-3-EN-1-ylcarbamate CAS No. 132547-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-but-3-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGHTZGJSXLLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563014
Record name Benzyl but-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132547-64-9
Record name Benzyl but-3-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Benzyl N but 3 Enylcarbamate

Transformations Involving the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to selective removal. masterorganicchemistry.com Beyond its protective role, the carbamate functionality in Benzyl but-3-en-1-ylcarbamate can participate in derivatization and rearrangement reactions.

Deprotection and Derivatization Reactions

The primary reaction involving the carbamate moiety is its cleavage to liberate the free amine. The Cbz group is classically removed by catalytic hydrogenation. masterorganicchemistry.com This method involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. organic-chemistry.org This process is highly efficient and proceeds under mild conditions, making it compatible with a wide range of other functional groups. organic-chemistry.org However, functional groups that are also susceptible to reduction, such as the alkene in this case, may require alternative deprotection strategies. organic-chemistry.org

Alternative methods for Cbz deprotection that may preserve the alkene include the use of strong acids like trifluoroacetic acid (TFA) or Lewis acids such as aluminum chloride (AlCl₃) in specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). masterorganicchemistry.comorganic-chemistry.org Another approach involves nucleophilic attack, for instance, using 2-mercaptoethanol (B42355) in the presence of a base, which can be advantageous when sensitive functional groups are present. organic-chemistry.org

The carbamate can also be a precursor for other functional groups. For instance, reaction of amines with compounds like 4-nitrophenyl-N-benzyl carbamate can lead to the formation of N-substituted ureas after a subsequent hydrogenation step. rsc.org The synthesis of ureas can also be achieved through the reaction of amines with potassium isocyanate, a reaction whose rate is influenced by the basicity of the amine. rsc.org

Rearrangement Pathways of N-Benzyl Carbamates

N-benzyl carbamates can undergo various rearrangement reactions, often promoted by thermal or chemical activation. One notable rearrangement is the Truce–Smiles rearrangement, which involves the intramolecular N to C transfer of an aryl group in lithiated carbamates. researchgate.net This reaction provides a pathway to α,α-arylated secondary or tertiary alcohols after hydrolysis. researchgate.net Density functional theory (DFT) calculations have supported a mechanism involving a dearomatizing attack on the aromatic ring. researchgate.net

Thermally induced rearrangements are also known for related systems. For example, the benzylic Newman–Kwart rearrangement involves the thermal migration of a benzyl group from an oxygen atom to a sulfur or selenium atom in O-benzyl thio- and selenocarbamates, respectively. kiku.dk This reaction proceeds via a tight ion pair intermediate and is influenced by the electronic nature of substituents on the aromatic ring. kiku.dk Computational studies have shown that electron-donating groups on the aromatic ring can activate this rearrangement. kiku.dk

Other rearrangement pathways can be initiated by Lewis acids. For instance, the reaction of certain propargyl carbamates with B(C₆F₅)₃ leads to a cyclization/ring-opening mechanism, ultimately yielding allylboron compounds. acs.org In some cases, dealkylation at the benzylic position can occur. acs.org The thermal decomposition of O-methyl-N-benzyl carbamate has been studied as a route to benzyl isocyanate, a key intermediate in various industrial syntheses. mdpi.com

Reactivity of the Pendant Alkene Moiety

The but-3-enyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for significant structural elaboration.

Olefin Functionalization Reactions

The terminal double bond of this compound is amenable to a wide array of functionalization reactions. Dihydroxylation, for instance, can be achieved to produce the corresponding diol, Benzyl (3,4-dihydroxybutyl)carbamate. nottingham.ac.uk This transformation is a key step in synthetic sequences targeting more complex molecules.

Cross-metathesis reactions offer a powerful tool for extending the carbon chain and introducing new functional groups. For example, reacting this compound with other olefins in the presence of a Grubbs catalyst can lead to the formation of longer, functionalized alkenyl amides. nih.gov This strategy has been employed to synthesize precursors for directed alkene functionalization reactions. nih.gov

Cyclization and Ring-Closing Metathesis Strategies

The presence of both a nitrogen atom and a terminal alkene within the same molecule makes this compound an excellent substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. Ring-closing metathesis (RCM) is a particularly powerful strategy for this purpose. nih.gov Utilizing catalysts like the Hoveyda-Grubbs catalyst, the butenyl chain can be cyclized to form five- or six-membered rings, which are core structures in many biologically active compounds. jst.go.jpgoogle.com This approach has been used in the synthesis of precursors for piperidine (B6355638) alkaloids and other complex natural products. uni-koeln.de

Beyond RCM, other cyclization methods can be employed. For example, electrophilic cyclization of related bromo propargyl amides can lead to the formation of γ-lactams. rsc.org Photoredox-catalyzed ketyl-olefin coupling represents another modern approach to cyclization, enabling the synthesis of substituted chromanols from related substrates. acs.org

Investigation of Reaction Mechanisms via Experimental and Computational Approaches

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. A combination of experimental studies and computational modeling provides deep insights into the reactivity of this compound.

Experimental investigations often involve kinetic studies and the characterization of intermediates. For example, the benzylic Newman–Kwart rearrangement was found to follow first-order kinetics, supporting the proposed ion-pair mechanism. kiku.dk The progress of such rearrangements can be monitored by techniques like ¹H NMR spectroscopy. kiku.dk

Computational methods, particularly density functional theory (DFT), have become indispensable for elucidating reaction pathways. researchgate.net DFT calculations have been used to compare the energy barriers of different potential mechanisms, such as the "inversion" versus "retention" pathways in the Truce-Smiles rearrangement of lithiated carbamates. researchgate.net In the study of Pd-catalyzed carbamate formation, computational results have highlighted the importance of the C-N bond in product stability and have helped to map out the energy landscape of the catalytic cycle. mdpi.com Molecular modeling has also been used to predict the vibrational frequencies of benzyl carbamates, with methods like Hartree-Fock (HF) and DFT being compared against experimental data. scirp.org These theoretical studies complement experimental findings, for instance, by explaining the stereochemical outcomes of reactions involving lithiated benzyl carbamates and predicting the most stable diastereomeric complexes. researchgate.net

Applications of Benzyl N but 3 Enylcarbamate As a Versatile Synthetic Intermediate

Utilisation as an Amine Protecting Group in Complex Molecule Synthesis

In the intricate field of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. Benzyl (B1604629) but-3-en-1-ylcarbamate contains the benzyloxycarbonyl (Cbz or Z) group, a well-established and widely used protecting group for primary and secondary amines. organic-chemistry.org The Cbz group is prized for its stability under a variety of reaction conditions, yet it can be readily removed when desired.

The primary utility of the Cbz group lies in its ability to deactivate the nucleophilicity of the amine nitrogen. This prevents the amine from participating in unwanted side reactions while other parts of the molecule are being chemically modified. For instance, in a molecule with multiple nucleophilic sites, protecting the amine with a Cbz group allows for selective reactions at other functional groups.

A key advantage of the Cbz protecting group is its susceptibility to cleavage under mild reductive conditions, most commonly through catalytic hydrogenation. organic-chemistry.org This process, often employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is highly efficient and typically results in the formation of the free amine, toluene, and carbon dioxide, which are easily separated from the desired product. This clean deprotection method makes the Cbz group particularly suitable for the synthesis of sensitive and complex molecules.

Building Block for Nitrogen-Containing Heterocycles

The dual functionality of Benzyl but-3-en-1-ylcarbamate, also known as N-Cbz-homoallylamine, makes it an excellent substrate for synthesizing nitrogen-containing heterocycles. mdpi.comresearchgate.net The carbamate-protected nitrogen and the terminal alkene can participate in intramolecular cyclization reactions to form various ring systems, which are prevalent scaffolds in pharmaceuticals and natural products. kcl.ac.ukmdma.ch

Synthesis of Piperidine (B6355638) Derivatives

The piperidine ring is a core structure in numerous biologically active compounds. kcl.ac.uk this compound serves as a key precursor for constructing substituted piperidines via intramolecular cyclization strategies. One of the most prominent methods is the aza-Prins cyclization. researchgate.netub.edu In this reaction, the N-Cbz-homoallylamine reacts with an aldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netorganic-chemistry.org This triggers a cascade reaction involving the formation of an N-acyliminium ion intermediate, which is then attacked by the terminal alkene to forge the piperidine ring. This process can yield highly substituted piperidines, such as trans-2-substituted-4-halopiperidines, with good diastereoselectivity. researchgate.netorganic-chemistry.org

Other methods for cyclizing homoallylamines to form piperidines include:

Radical Cyclization : N-radical approaches can be initiated through various means, including electrolysis or catalysis with copper salts, leading to the formation of the piperidine skeleton. mdpi.com

Electrophile-Induced Cyclization : The reaction of N-Boc-protected homoallylamines (a close analogue to the Cbz-protected version) with N-bromosuccinimide (NBS) leads to bromocyclocarbamates, which are key intermediates in the synthesis of 6-substituted piperidine-2,4-diones. researchgate.net

Oxidative Amination : Transition metals like gold(I) or palladium(II) can catalyze the oxidative amination of the unactivated alkene in N-Cbz-homoallylamine, leading to the formation of substituted piperidines. mdpi.com

These varied cyclization strategies highlight the utility of this compound as a flexible starting material for accessing a diverse range of piperidine derivatives.

Reaction Type Key Reagents/Catalysts Product Type
Aza-Prins CyclizationAldehydes, Lewis Acids (e.g., AlCl₃)Substituted halopiperidines
Radical CyclizationCopper catalysts, ElectrolysisSubstituted piperidines
Electrophile-Induced CyclizationN-Bromosuccinimide (NBS)Bromocyclocarbamate intermediates
Oxidative AminationGold(I) or Palladium(II) catalystsSubstituted piperidines

Table 1: Selected methods for synthesizing piperidine derivatives from homoallylamine precursors.

Formation of Oxazinanone and Other Cyclic Systems

This compound and its derivatives are also precursors to six-membered heterocyclic systems containing more than one heteroatom, such as 1,3-oxazinan-2-ones. The synthesis of these structures often involves a multi-step sequence that modifies the alkene functionality prior to cyclization.

For example, a synthetic route to 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521) begins with a homoallylic carbamate (B1207046). ias.ac.in The terminal alkene is first subjected to dihydroxylation (e.g., using Sharpless dihydroxylation conditions) to produce a 3,4-dihydroxybutylcarbamate derivative. This intermediate, now possessing hydroxyl groups, can undergo intramolecular cyclization upon treatment with a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF). ias.ac.in The carbamate nitrogen attacks one of the newly introduced hydroxyl groups (or a derivative thereof), leading to the formation of the 1,3-oxazinan-2-one (B31196) ring. ias.ac.in

Similarly, palladium-catalyzed intramolecular C-H amination reactions can be used to construct oxazinanones from carbamate precursors bearing an allylic C-H bond. nih.gov While this applies to different isomers, it demonstrates the principle of using metal-catalyzed cyclization of carbamates to form these heterocycles. Gold-catalyzed oxycyclization of related allenic carbamates has also been shown to produce 1,3-oxazinan-2-ones, showcasing another catalytic approach to these ring systems. researchgate.net

Precursor in the Construction of Functionalized Amines

Beyond its use in forming heterocycles, this compound is a valuable precursor for synthesizing linear amines with additional functionality. The terminal alkene serves as a handle that can be selectively transformed into a variety of other chemical groups, while the amine remains protected by the Cbz group. molaid.comthieme.de After functionalization of the alkene, the Cbz group can be removed to unveil the new, functionalized primary amine.

Common transformations of the terminal alkene include:

Epoxidation : The double bond can be converted into an epoxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). sibran.rugoogle.com This epoxide is a versatile intermediate itself, susceptible to ring-opening by various nucleophiles to introduce a wide range of substituents.

Hydroboration-Oxidation : This two-step process provides a reliable method for the anti-Markovnikov hydration of the alkene. youtube.commasterorganicchemistry.comyoutube.com Treatment with a borane (B79455) reagent (like BH₃) followed by oxidation (with H₂O₂ and base) converts the but-3-enyl group into a 4-hydroxybutyl group. youtube.commasterorganicchemistry.com This introduces a primary alcohol, which can be further modified.

Dihydroxylation : As mentioned previously, reagents like osmium tetroxide or potassium permanganate (B83412) can convert the alkene into a diol, yielding a benzyl (3,4-dihydroxybutyl)carbamate.

These reactions demonstrate how the simple alkene in this compound can be leveraged to create more complex and functionalized amine building blocks, which are crucial for the synthesis of pharmaceuticals and other advanced materials.

Reaction Reagents Functional Group Introduced
Epoxidationm-CPBAEpoxide
Hydroboration-Oxidation1. BH₃•THF; 2. H₂O₂, NaOHPrimary Alcohol (Anti-Markovnikov)
DihydroxylationOsO₄ (cat.), NMODiol

Table 2: Common functionalizations of the alkene in this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Benzyl (B1604629) but-3-en-1-ylcarbamate, providing detailed information about the hydrogen and carbon environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals confirm the connectivity of the butenyl chain and its linkage to the carbamate (B1207046) and benzyl groups. The spectrum would be recorded in a deuterated solvent, such as deuterochloroform (CDCl₃). The aromatic protons of the benzyl group typically appear as a multiplet in the 7.30-7.40 ppm region. The benzylic protons (CH₂ adjacent to the oxygen) are expected as a singlet around 5.10 ppm. The terminal vinyl protons of the butenyl group show characteristic signals in the olefinic region (5.00-6.00 ppm), while the aliphatic protons adjacent to the nitrogen and the vinyl group appear as distinct multiplets in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for Benzyl but-3-en-1-ylcarbamate

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~7.35 m 5H Aromatic (C₆H₅)
~5.80 ddt 1H =CH-
~5.12 s 2H O-CH₂-Ph
~5.10 m 2H =CH₂
~5.00 br s 1H N-H
~3.30 q 2H N-CH₂

Note: Data are predicted based on analogous structures and standard chemical shift values.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon of the carbamate group (~156 ppm), the aromatic carbons, the benzylic carbon, and the four carbons of the butenyl chain.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~156.5 C=O (Carbamate)
~136.7 Aromatic C (Quaternary)
~134.9 =CH-
~128.6 Aromatic CH
~128.2 Aromatic CH
~128.1 Aromatic CH
~117.5 =CH₂
~67.0 O-CH₂-Ph
~40.9 N-CH₂

Note: Data are predicted based on analogous structures and standard chemical shift values.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between protons, for instance, confirming the connectivity between the N-CH₂, the adjacent CH₂, and the vinylic CH proton. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

High-Resolution 1H NMR Studies

Infrared Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The presence of the carbamate and the alkene moieties is confirmed by characteristic absorption bands. In a typical synthesis, the disappearance of the primary amine stretches of the starting material (3-buten-1-amine) and the appearance of the carbamate N-H and C=O bands can be monitored to track reaction progress. Experimental data shows strong absorption bands confirming the structure. bham.ac.uk

Table 3: Experimental IR Absorption Bands for this compound

Wavenumber (ν) cm⁻¹ Functional Group Description
3333 N-H N-H stretch (carbamate)
~3075 C-H =C-H stretch (alkene)
~2930 C-H -C-H stretch (alkane)
1694 C=O C=O stretch (carbamate)
~1640 C=C C=C stretch (alkene)
~1530 N-H N-H bend (carbamate)
~1250 C-O C-O stretch (carbamate)

Source: Data derived from experimental findings. bham.ac.uk

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed. The molecular weight of this compound is 205.26 g/mol , leading to an expected peak at m/z 206.2.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would show characteristic losses. A primary fragmentation pathway involves the cleavage of the benzyl group, which stabilizes to form the highly abundant tropylium (B1234903) ion at m/z 91. Other fragments corresponding to the loss of the butenyl group or cleavage around the carbamate functionality would also be expected.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Ion
206 [M+H]⁺
150 [M - C₄H₅]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation data is predicted based on typical fragmentation patterns for benzyl carbamates.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for verifying the purity of synthesized this compound. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress, while flash column chromatography is a standard method for purification. Reports confirm the purification of the compound using flash column chromatography with a hexane/EtOAc solvent system. bham.ac.uk High-Performance Liquid Chromatography (HPLC) can be employed for a more precise quantitative assessment of purity, typically showing a single major peak for the pure compound.

The determination of enantiomeric excess (ee) is a measure of the stereochemical purity of a chiral compound. However, this compound is an achiral molecule as it does not possess a stereocenter and is not resolvable into enantiomers. Therefore, the determination of enantiomeric excess is not applicable to this specific compound. For chiral analogs of this compound, chiral HPLC would be the standard method used to separate the enantiomers and determine their relative abundance.

Computational and Theoretical Studies on Benzyl N but 3 Enylcarbamate Systems

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Benzyl (B1604629) N-but-3-enylcarbamate and how its shape influences its properties. The flexibility of the molecule is primarily due to the rotation around its single bonds.

Conformational analysis involves identifying the molecule's most stable spatial arrangements (conformers). For an acyclic molecule like Benzyl N-but-3-enylcarbamate, key rotational points include the C-N amide bond, the Ph-CH₂ bond, and the C-C bonds of the butenyl chain. The different spatial arrangements resulting from rotation about these single bonds are known as conformations. libretexts.org

Amide Bond Rotation: The carbamate (B1207046) group (–NH–C(=O)–O–) possesses a partial double bond character in its C–N bond, leading to a significant rotational energy barrier. researchgate.net This results in distinct E and Z isomers, which can interconvert but are often stable enough to be observed separately.

Acyclic Chain Conformations: Rotation around the C-C single bonds in the butenyl group leads to various conformers. Using Newman projections, these can be visualized as staggered or eclipsed. libretexts.org Staggered conformations, where atoms or groups are maximally separated (dihedral angle of 60°), are lower in energy and thus more stable than eclipsed conformations where they are aligned (dihedral angle of 0°). libretexts.org The most stable staggered conformations are anti, where large groups are 180° apart, while gauche conformations (60° apart) can introduce steric strain. libretexts.org

Computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to model these conformations and predict their relative stabilities. researchgate.netscirp.org For instance, studies on ethyl benzyl carbamates have compared various levels of theory to find the most accurate prediction of the molecule's geometry. researchgate.netscirp.org The HF/6-31+G(d) level of theory was found to be highly accurate for predicting the geometric structure of these types of molecules. researchgate.netscirp.org

Table 1: Comparison of Experimental and Calculated Bond Distances (Å) for a Related Benzyl Carbamate Derivative (LQM 9006)

BondExperimental Distance (Å)Calculated Distance (HF/6-31+G(d)) (Å)% Error
C1-C21.3851.3830.144
C2-C31.3821.3830.072
C3-C41.3731.3830.728
C4-C51.3761.3830.509
C5-C61.3861.3830.216
C1-C61.3841.3830.072
C1-C71.5031.5050.133
C7-O11.4551.4440.756
O1-C81.3431.3320.819
C8-O21.2161.1961.645
C8-N11.3431.3390.298

*Data derived from a study on ethyl (4-bromobenzyl)carbamate, a structurally analogous compound. researchgate.netscirp.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. jmaterenvironsci.com By solving approximations of the Schrödinger equation, DFT can determine electron distribution and orbital energies. For carbamate systems, DFT calculations, often using functionals like B3LYP or M062X with basis sets such as 6-31G(d) or def2-TZVPP, provide valuable insights. plos.orgrsc.orgnih.gov

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. jmaterenvironsci.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.

Atomic Charges: Methods like Mulliken population analysis calculate the partial charge on each atom, which helps in understanding intramolecular charge transfer and identifying reactive sites. jmaterenvironsci.com

In studies of related carbamates, these descriptors are fundamental to understanding their biological activity. For example, in the development of carbamate-based inhibitors, the LUMO energy (E_LUMO) was identified as a key descriptor influencing inhibitory capacity. plos.orgnih.gov

Table 2: Key Molecular Descriptors Calculated via DFT for a Set of Carbamate Analogues

DescriptorDescriptionImpact on Activity
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalInfluences the ability to accept electrons; a key factor in antiacetylcholinesterase activity. plos.orgnih.gov
Connolly Accessible AreaThe surface area of the molecule accessible to a solvent probeRelates to the molecule's size and shape, affecting how it fits into a receptor site. plos.orgnih.gov
Hydrogen%Percentage of hydrogen atoms in the moleculeContributes to the overall electronic and steric properties influencing biological interactions. plos.orgnih.gov

*Descriptors identified in a QSAR study of carbamate-based acetylcholinesterase inhibitors. plos.orgnih.gov

Computational Approaches to Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the step-by-step mechanism of chemical reactions involving carbamates. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction pathway. uio.noacs.orgnih.gov

This analysis typically involves:

Geometry Optimization: The three-dimensional structures of all species along the proposed reaction path are optimized to find their lowest energy conformations. acs.org

Transition State (TS) Search: A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS is crucial as its energy determines the activation energy (energy barrier) of that reaction step. acs.org

Frequency Calculations: These calculations confirm that an optimized structure is a true minimum (all positive frequencies) or a transition state (one imaginary frequency). acs.org

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products. acs.org

Studies on the metal-catalyzed synthesis of related allyl carbamates have successfully used these methods to understand complex mechanisms. For example, in the iridium-catalyzed formation of allyl carbamates from CO₂, DFT calculations elucidated a multi-step pathway involving the initial formation of an iridium-allyl complex, followed by a nucleophilic attack by the carbamate. uio.nonih.govacs.org These computations revealed that the rate-determining step could differ depending on the desired enantiomer, providing critical insights for optimizing the reaction's enantioselectivity. uio.nonih.govacs.org Similarly, computational studies on Pd-catalyzed carbamate formation have validated multi-step pathways, confirming their energetic feasibility and the catalyst's role in stabilizing intermediates. mdpi.com

Table 3: Computed Gibbs Free Energy Barriers (kcal/mol) for Key Steps in an Iridium-Catalyzed Allylic Substitution Reaction

Reaction StepTransition StateComputed Barrier (kcal/mol)Description
Oxidative AdditionTS_AB-II_si15.1The initial addition of cinnamyl chloride to the iridium catalyst. This is the lowest energy barrier among 16 possible isomers. acs.org
Nucleophilic Attack (Branched)TS_BC17.6The attack of the carbamate nucleophile on the internal carbon of the allyl group, leading to the branched product. nih.gov
Nucleophilic Attack (Linear)TS_BC(t)19.1The attack of the carbamate nucleophile on the terminal carbon of the allyl group, leading to a linear side product. The higher barrier is consistent with the branched product being major. nih.gov

*Data from a computational study on the formation of enantioenriched allyl carbamates. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) in Related Carbamate Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For carbamate analogues, QSAR is used to predict the activity of new, unsynthesized molecules and to guide the design of more potent compounds for applications such as anticonvulsants, fungicides, or enzyme inhibitors. plos.orgnih.govnih.govresearchgate.net

A QSAR model is typically developed through the following steps:

Data Set Collection: A group of structurally related carbamates with experimentally measured biological activities (e.g., IC₅₀ values) is assembled. plos.orgnih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These can include electronic properties (from DFT), steric parameters, and topological indices. plos.orgresearchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and validation with an external test set of molecules. plos.orgnih.gov

For example, a 2D-QSAR study on carbamate-based acetylcholinesterase inhibitors resulted in a statistically robust model. plos.orgnih.gov The final equation showed that the inhibitory activity (expressed as pIC₅₀) was mainly influenced by the Connolly Accessible Area, the energy of the LUMO, and the percentage of hydrogen. plos.orgnih.gov Such models provide a clear, quantitative framework for understanding which molecular features are most important for a desired biological effect.

Example QSAR Equation: pIC₅₀ = 0.003(±0.001) * Connolly Accessible Area - 1.25(±0.51) * E_LUMO + 0.12(±0.04) * Hydrogen% + 6.35(±0.36) plos.org

Statistical Validation: R² = 0.81, R²adj = 0.78, Q²cv = 0.56, R²Test set = 0.82 plos.org

Table 4: Descriptors and Their Significance in a QSAR Model for Carbamate Analogues

DescriptorCoefficientt-test valueSignificance
Connolly Accessible Area0.0033.24A larger accessible surface area is positively correlated with activity. plos.org
E_LUMO-1.25-2.43A lower LUMO energy (more negative value) is positively correlated with activity, indicating the importance of electron-accepting capabilities. plos.org
Hydrogen%0.122.86A higher percentage of hydrogen atoms is positively correlated with activity. plos.org

*Data from a 2D-QSAR study on carbamate-based acetylcholinesterase inhibitors. plos.org

An in-depth examination of the synthesis and reactivity of structural analogues and derivatives of Benzyl but-3-en-1-ylcarbamate reveals the versatility of the carbamate functional group in synthetic organic chemistry. Modifications to both the N-alkyl and O-benzyl portions of the molecule allow for a wide range of chemical transformations and the synthesis of complex molecular architectures.

Synthesis and Reactivity of Structural Analogues and Derivatives

The structural framework of Benzyl (B1604629) but-3-en-1-ylcarbamate allows for diverse modifications, influencing its reactivity and utility as a synthetic intermediate. Key areas of variation include the N-alkyl chain and the O-benzyl moiety, leading to a broad class of related carbamates with unique chemical properties.

Q & A

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR are critical for identifying functional groups (e.g., carbamate NH at δ 5.2–5.5 ppm, alkene protons at δ 5.8–6.2 ppm) and stereochemistry. Coupling constants (e.g., J=1012HzJ = 10–12 \, \text{Hz} for trans-alkene protons) help confirm double-bond geometry .
  • MS : High-resolution mass spectrometry (HRMS) provides exact molecular weight verification (e.g., 244.2 g/mol for related carbamates) and fragmentation patterns to validate structural integrity .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C in dry, ventilated areas to prevent degradation .
  • Spill Management : Clean spills with inert absorbents (e.g., sand) and dispose of waste in designated chemical containers .

What are the thermal decomposition pathways of this compound, and how are hazardous byproducts managed?

Advanced Research Question
Under thermal stress (>200°C), the compound decomposes into carbon monoxide (CO) and nitrogen oxides (NOx_x), as observed in related carbamates . Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss trends to identify decomposition thresholds.
  • Ventilation : Use scrubbers to neutralize gaseous byproducts in exhaust systems.
    Contradictions in hazard data (e.g., "no known hazards" vs. observed decomposition products) highlight the need for context-specific risk assessments .

How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question
Density Functional Theory (DFT) calculations can model electron affinity (e.g., 0.8–1.2 eV) and ionization energy (8.5–9.0 eV) to predict sites susceptible to nucleophilic attack (e.g., carbamate carbonyl group) . Parameters like Fukui indices and molecular electrostatic potential (MEP) maps further elucidate regioselectivity in reactions .

What experimental designs resolve contradictions in reported biological activity data for carbamate derivatives?

Advanced Research Question

  • Dose-Response Studies : Use uniform experimental designs to test activity across concentration gradients (e.g., 1–100 µM) and identify outliers .
  • Kinetic Modeling : Apply Michaelis-Menten kinetics to enzyme inhibition assays, ensuring reproducibility via triplicate trials .
  • Data Mining : Cross-reference results with databases like NIST to validate anomalous findings .

How do steric and electronic factors influence the stability of this compound in acidic/basic media?

Advanced Research Question

  • Steric Effects : Bulky benzyl groups reduce hydrolysis rates by shielding the carbamate carbonyl.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, accelerating hydrolysis. Stability assays in pH 2–12 buffers, monitored via HPLC, reveal degradation half-lives (e.g., >24 hours at pH 7) .

What environmental precautions are necessary when disposing of this compound waste?

Basic Research Question

  • Biodegradation Studies : Assess microbial degradation pathways using soil/water microcosms.
  • Regulatory Compliance : Follow EPA guidelines for organic waste disposal, including incineration at >800°C with scrubbing systems to capture toxic gases .

How can chiral chromatography resolve enantiomers of this compound for stereochemical studies?

Advanced Research Question

  • Column Selection : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
  • Detection : Polarimetric detectors or circular dichroism (CD) validate enantiomeric excess (ee >98%) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.